molecular formula C17H29NO2 B13731107 4-decoxy-3-methoxyaniline CAS No. 15382-65-7

4-decoxy-3-methoxyaniline

Cat. No.: B13731107
CAS No.: 15382-65-7
M. Wt: 279.4 g/mol
InChI Key: SRXKJCBJURRJSR-UHFFFAOYSA-N
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Description

4-Decoxy-3-methoxyaniline is an organic compound with the molecular formula C15H25NO2 It is a derivative of aniline, characterized by the presence of a methoxy group (-OCH3) and a decyloxy group (-OC10H21) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-decoxy-3-methoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors to handle greater quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Decoxy-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Decoxy-3-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-decoxy-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyaniline: Similar structure but lacks the decyloxy group.

    4-Methoxyaniline: Similar structure but lacks the decyloxy group.

    4-Decyloxyaniline: Similar structure but lacks the methoxy group.

Uniqueness

4-Decoxy-3-methoxyaniline is unique due to the presence of both methoxy and decyloxy groups on the benzene ring.

Properties

CAS No.

15382-65-7

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

4-decoxy-3-methoxyaniline

InChI

InChI=1S/C17H29NO2/c1-3-4-5-6-7-8-9-10-13-20-16-12-11-15(18)14-17(16)19-2/h11-12,14H,3-10,13,18H2,1-2H3

InChI Key

SRXKJCBJURRJSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)N)OC

Origin of Product

United States

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